molecular formula C20H20BrFN2O3 B3994903 N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3994903
M. Wt: 435.3 g/mol
InChI Key: PFAJMIGKPPVDQW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a bromo-fluorophenyl group, and a methoxyphenyl carbonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromo-2-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms (bromo and fluoro) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-N’-(4-methoxyphenyl)urea
  • N-(4-bromo-2-methylphenyl)carbamoyl

Uniqueness

N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN2O3/c1-27-16-5-2-14(3-6-16)20(26)24-10-8-13(9-11-24)19(25)23-18-7-4-15(21)12-17(18)22/h2-7,12-13H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJMIGKPPVDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-(4-bromo-2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

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